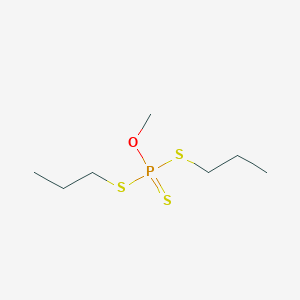
Aluminum, (1E)-1-hexenylbis(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum, (1E)-1-hexenylbis(2-methylpropyl)-: is an organoaluminum compound characterized by the presence of aluminum bonded to a hexenyl group and two 2-methylpropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Aluminum, (1E)-1-hexenylbis(2-methylpropyl)- typically involves the reaction of aluminum trichloride with 1-hexenyl and 2-methylpropyl groups under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
Formation of the Grignard Reagent: The 1-hexenyl and 2-methylpropyl groups are first converted into their respective Grignard reagents by reacting with magnesium in anhydrous ether.
Reaction with Aluminum Trichloride: The Grignard reagents are then reacted with aluminum trichloride to form the desired organoaluminum compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound’s stability and effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Aluminum, (1E)-1-hexenylbis(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different organoaluminum species.
Substitution: The hexenyl and 2-methylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are employed under controlled temperatures and inert atmospheres.
Major Products:
Oxidation: Aluminum oxides and hydroxides.
Reduction: Various reduced organoaluminum compounds.
Substitution: Substituted organoaluminum derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Synthesis: It serves as a reagent in organic synthesis for the formation of complex molecules.
Biology:
Biochemical Studies: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: It is used in the development of advanced materials with specific properties, such as high strength and thermal stability.
Mecanismo De Acción
The mechanism by which Aluminum, (1E)-1-hexenylbis(2-methylpropyl)- exerts its effects involves its ability to act as a Lewis acid. This property allows it to coordinate with various nucleophiles, facilitating a range of chemical reactions. The molecular targets include electron-rich species, and the pathways involved often lead to the formation of new bonds and the stabilization of reaction intermediates.
Comparación Con Compuestos Similares
- Aluminum, ethoxybis(2-methylpropyl)-
- 2-methylpropyl 2-methylpropanoate
Comparison:
- Uniqueness: Aluminum, (1E)-1-hexenylbis(2-methylpropyl)- is unique due to the presence of the hexenyl group, which imparts distinct reactivity and properties compared to other organoaluminum compounds.
- Reactivity: The hexenyl group allows for additional types of reactions, such as those involving alkenes, which are not possible with compounds like Aluminum, ethoxybis(2-methylpropyl)-.
- Applications: The specific structure of Aluminum, (1E)-1-hexenylbis(2-methylpropyl)- makes it more suitable for certain catalytic and synthetic applications compared to its analogs.
Propiedades
Número CAS |
20259-40-9 |
|---|---|
Fórmula molecular |
C14H29Al |
Peso molecular |
224.36 g/mol |
Nombre IUPAC |
[(E)-hex-1-enyl]-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/C6H11.2C4H9.Al/c1-3-5-6-4-2;2*1-4(2)3;/h1,3H,4-6H2,2H3;2*4H,1H2,2-3H3; |
Clave InChI |
AQVXMEQFGRWGIN-UHFFFAOYSA-N |
SMILES isomérico |
CCCC/C=C/[Al](CC(C)C)CC(C)C |
SMILES canónico |
CCCCC=C[Al](CC(C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)
![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)

![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B13822357.png)


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)


![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol](/img/structure/B13822396.png)
![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13822397.png)
![[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate](/img/structure/B13822399.png)
